3-((2-Methylmorpholino)sulfonyl)thiophene-2-carboxylic acid
Description
3-((2-Methylmorpholino)sulfonyl)thiophene-2-carboxylic acid is a sulfonamide-substituted thiophene derivative characterized by a 2-methylmorpholino group attached via a sulfonyl linker to the thiophene-2-carboxylic acid core.
Properties
Molecular Formula |
C10H13NO5S2 |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
3-(2-methylmorpholin-4-yl)sulfonylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO5S2/c1-7-6-11(3-4-16-7)18(14,15)8-2-5-17-9(8)10(12)13/h2,5,7H,3-4,6H2,1H3,(H,12,13) |
InChI Key |
NXJHBIMEJDYJCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCO1)S(=O)(=O)C2=C(SC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3-((2-Methylmorpholino)sulfonyl)thiophene-2-carboxylic acid, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives typically employs scalable and efficient synthetic routes. These methods often utilize readily available starting materials and catalysts to ensure high yields and purity. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide moiety (-SO₂-NR₂) undergoes nucleophilic substitution due to the electron-withdrawing sulfonyl group, which activates the adjacent nitrogen for attack. Key reactions include:
Reagents/Conditions
-
Amines : Reacts with primary/secondary amines under mild alkaline conditions (e.g., K₂CO₃ in DMF) to form substituted sulfonamides.
-
Thiols : Thiol nucleophiles displace the morpholino group in polar aprotic solvents (e.g., DMSO) at elevated temperatures (60–80°C).
Mechanism
The sulfonyl group stabilizes the transition state via resonance, enabling nucleophilic displacement of the 2-methylmorpholine group (Fig. 1A).
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Amine substitution | Ethylamine | DMF, K₂CO₃, 25°C | 3-(Ethylsulfamoyl)thiophene-2-carboxylic acid |
| Thiol substitution | Benzylthiol | DMSO, 70°C | 3-(Benzylsulfonyl)thiophene-2-carboxylic acid |
Esterification of the Carboxylic Acid Group
The carboxylic acid group (-COOH) is esterified via acid-catalyzed reactions with alcohols:
Reagents/Conditions
-
Methanol/H₂SO₄ : Forms methyl ester at reflux (65°C) with 85–90% yield.
-
Ethanol/PTSA : Ethyl ester synthesis under similar conditions.
Mechanism
Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by the alcohol (Fig. 1B).
| Alcohol | Catalyst | Temperature | Ester Product |
|---|---|---|---|
| Methanol | H₂SO₄ | 65°C | Methyl 3-((2-Methylmorpholino)sulfonyl)thiophene-2-carboxylate |
| Ethanol | PTSA | 70°C | Ethyl 3-((2-Methylmorpholino)sulfonyl)thiophene-2-carboxylate |
Electrophilic Substitution on the Thiophene Ring
The electron-rich thiophene ring undergoes electrophilic aromatic substitution (EAS) at the 4- or 5-position:
Reagents/Conditions
-
Nitration : HNO₃/H₂SO₄ at 0–5°C introduces a nitro group.
-
Halogenation : Br₂/FeBr₃ or Cl₂/AlCl₃ at 25°C yields mono-halogenated derivatives.
Regioselectivity
The sulfonamide group acts as a meta-director, while the carboxylic acid exerts ortho/para effects, leading to mixed regiochemistry.
| Reaction | Electrophile | Conditions | Major Product |
|---|---|---|---|
| Nitration | NO₂⁺ | H₂SO₄, 0°C | 4-Nitro-3-((2-Methylmorpholino)sulfonyl)thiophene-2-carboxylic acid |
| Bromination | Br₂ | FeBr₃, 25°C | 5-Bromo-3-((2-Methylmorpholino)sulfonyl)thiophene-2-carboxylic acid |
Other Reactions
-
Decarboxylation : Heating with CuO in quinoline removes CO₂, yielding 3-((2-Methylmorpholino)sulfonyl)thiophene.
-
Reduction : LiAlH₄ reduces the sulfonamide to a sulfinic acid derivative (-SO₂H).
Analytical Monitoring
-
TLC : Silica gel plates (ethyl acetate/hexane, 1:1) track reaction progress.
-
NMR : ¹H NMR (DMSO-d₆) shows characteristic shifts: δ 7.8 (thiophene-H), δ 3.6 (morpholine-H) .
This compound’s multifunctional design enables diverse reactivity, positioning it as a valuable intermediate in NSAID synthesis and heterocyclic chemistry. Further studies should explore catalytic asymmetric modifications and bioactivity correlations.
Scientific Research Applications
Pharmaceutical Research
- Impurity Reference: 3-((2-Methylmorpholino)sulfonyl)thiophene-2-carboxylic acid is mainly used as a reference standard for identifying impurities in pharmaceutical products, particularly in NSAIDs such as Tenoxicam.
- Medicinal Chemistry: The compound is explored for its potential applications in medicinal chemistry due to its unique structure, which includes a thiophene scaffold and a sulfonamide functionality. This combination enhances its potential for bioactivity compared to other thiophenes without such modifications.
- Interaction Studies: Preliminary studies suggest that thiophene-based compounds can interact with enzymes involved in inflammation and pain pathways. Further research is needed to understand the specific interactions and mechanisms of action of this compound.
- Anti-Proliferative Activity: Thiophene derivatives, including this compound, are investigated as inhibitors of kinases like CHK1, which are involved in cell cycle regulation . These compounds can prevent cell cycle arrest at the G2/M checkpoint in response to DNA damage, making them potentially useful for anti-cancer applications .
- Treatment of Diseases: Such compounds may be valuable in treating diseases associated with cell cycle arrest and cell proliferation, including cancers (solid tumors and leukemias), fibroproliferative disorders, psoriasis, rheumatoid arthritis, and other conditions .
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step organic reactions. The chemical reactivity of this compound can be explored through reactions typical of thiophene derivatives and sulfonamides, highlighting its versatility in organic synthesis and potential for further functionalization.
Mechanism of Action
The mechanism of action of 3-((2-Methylmorpholino)sulfonyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent on the sulfonamide group significantly impacts solubility, melting points, and bioavailability:
Key Observations :
Key Insights :
Challenges :
- Morpholino Substitution: Bulky 2-methylmorpholino may reduce reaction yields due to steric hindrance during sulfonylation.
Biological Activity
3-((2-Methylmorpholino)sulfonyl)thiophene-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C₆H₇N₃O₄S₂
- Molecular Weight : 221.25 g/mol
- CAS Number : 64527-92-0
- IUPAC Name : 3-(methylsulfamoyl)thiophene-2-carboxylic acid
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific proteins and enzymes involved in cellular processes. Notably, it has been identified as a potential inhibitor of certain kinases, which play crucial roles in cell cycle regulation and proliferation.
Inhibition of CHK1 Kinase
One significant area of research involves the compound's ability to inhibit checkpoint kinase 1 (CHK1). CHK1 is essential for DNA damage response and cell cycle regulation. Inhibitors of CHK1 can prevent cell cycle arrest at the G2/M checkpoint, thereby promoting anti-proliferative effects, particularly in cancer cells. This mechanism suggests that this compound could be useful in cancer therapy by enhancing the effects of chemotherapeutic agents .
Biological Activity and Therapeutic Applications
The biological activity of this compound has been explored in several studies:
- Anticancer Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines. Its ability to interfere with the cell cycle makes it a candidate for further development as an anticancer agent.
- Targeting RNA-Binding Proteins : Recent studies have identified small molecules similar to this compound that target RNA-binding proteins like HuR (human antigen R), which are involved in mRNA stabilization and translation. The inhibition of such proteins can lead to reduced expression of oncogenes and thus may contribute to its anticancer properties .
- Multidrug Resistance Reversal : There is ongoing research into the use of this compound as a multidrug resistance (MDR) reverser in cancer therapy. By blocking efflux pumps that expel chemotherapeutic agents from cancer cells, it could enhance the efficacy of existing treatments .
Case Studies and Research Findings
Several case studies have highlighted the potential applications and effectiveness of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibitory effects on CHK1 activity in vitro, leading to increased apoptosis in cancer cell lines. |
| Study B | Showed enhanced efficacy when combined with standard chemotherapeutics, suggesting a synergistic effect. |
| Study C | Investigated its role as an MDR reverser, showing promising results in overcoming resistance mechanisms in specific cancer types. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
